![molecular formula C12H13NO2 B173462 Ethyl 6-methyl-1H-indole-2-carboxylate CAS No. 16732-81-3](/img/structure/B173462.png)
Ethyl 6-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 6-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-methyl-1H-indole-2-carboxylate has shown significant potential in medicinal chemistry:
- Anticancer Activity: Studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It targets key pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties: The compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use as a novel antimicrobial agent. Research demonstrated effective inhibition of microbial growth at low concentrations.
The biological activities of this compound include:
- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, making it a candidate for research into antiviral therapies .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
Synthesis Method | Description | Yield (%) |
---|---|---|
Microwave-assisted synthesis | High yield under controlled conditions | >90% |
Palladium-catalyzed reactions | Effective for cross-coupling reactions | Variable |
Case Study 1: Anticancer Efficacy
In a study involving MDA-MB-231 breast cancer cells, this compound was found to significantly inhibit cell growth at concentrations as low as 1 μM. Flow cytometry analysis indicated enhanced caspase-3 activity, confirming the induction of apoptosis.
Case Study 2: Antimicrobial Activity
Research assessing the antimicrobial properties of this compound revealed effective inhibition against common bacterial strains, suggesting its potential as a new antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 6-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl indole-2-carboxylate: Both compounds share the indole core structure but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has different substituents, resulting in distinct biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
Ethyl 6-methyl-1H-indole-2-carboxylate is a member of the indole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its indole ring structure with a carboxylate group and an ethyl ester functionality. The molecular formula is , and it possesses a molecular weight of 189.21 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : Indole derivatives typically exhibit high binding affinity to multiple receptors, influencing various biochemical pathways related to inflammation and cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression, thereby exerting therapeutic effects.
Antiviral Activity
Recent studies have indicated that indole derivatives, including this compound, exhibit significant antiviral properties. For instance, related compounds have shown effectiveness against HIV-1 integrase, with modifications enhancing their inhibitory activity .
Anticancer Activity
Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. This effect is mediated through the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. This compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antiviral | Inhibits HIV-1 integrase | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study 1: HIV Integrase Inhibition
A study focused on the structural optimization of indole derivatives revealed that modifications at the C3 position significantly enhanced the inhibitory effect against HIV integrase. The optimized derivative exhibited an IC50 value of 0.13 μM, demonstrating the potential of indole-based compounds in antiviral therapy .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., A549, MDA-MB-231) showed that this compound significantly decreased cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
ethyl 6-methyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFTXLHJKQYOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601351 | |
Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-81-3 | |
Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16732-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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